molecular formula C19H16N4O2 B2631800 Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate CAS No. 261729-53-7

Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate

Katalognummer B2631800
CAS-Nummer: 261729-53-7
Molekulargewicht: 332.363
InChI-Schlüssel: DJXQKAPQOGJRKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate is a chemical compound with the CAS Number: 261729-53-7 and a molecular weight of 332.36 .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including this compound, involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound was confirmed by different spectral data and elemental analyses . Molecular docking studies were performed to predict their binding affinity toward the homology model of A2B receptor .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Synthetic Pathways and Chemical Properties

Research has focused on the synthesis and biological evaluation of analogs of Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate, highlighting their potential as selective antagonists for specific receptors. Studies include the development of novel synthetic routes to obtain derivatives with enhanced biological activity. For instance, Catarzi et al. (2004) discussed the synthesis of triazoloquinoxaline derivatives with significant selectivity towards AMPA receptors, highlighting the compound's importance in exploring neurological pathways and potential therapeutic applications (Catarzi, Colotta, Varano, Calabri, Filacchioni, Galli, Costagli, & Carlá, 2004).

Crystal Structure Analysis

Investigations into the crystal structures of derivatives provide insights into the molecular configuration and potential interactions with biological targets. This information is crucial for the rational design of more effective compounds.

Biological Evaluation

Antimicrobial and Antifungal Activities

Research has also extended to evaluating the antimicrobial and antifungal properties of derivatives. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, assessing their biological activity against various bacterial and fungal strains. This research indicates the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).

Anticonvulsant Evaluation

Derivatives of this compound have been evaluated for their anticonvulsant activities, exploring their potential as therapeutic agents for epilepsy and other seizure disorders. For example, Chen et al. (2007) synthesized triazole derivatives and assessed their efficacy and safety in epilepsy models, contributing to the understanding of their therapeutic potential (Chen, Sun, Chai, Lee, Song, & Quan, 2007).

Safety and Hazards

The safety information for Ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate includes several hazard statements such as H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

Eigenschaften

IUPAC Name

ethyl 4-benzyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2/c1-2-25-19(24)18-22-21-17-15(12-13-8-4-3-5-9-13)20-14-10-6-7-11-16(14)23(17)18/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXQKAPQOGJRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN=C2N1C3=CC=CC=C3N=C2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.